Hydroxytanshinone

Descripción general

Descripción

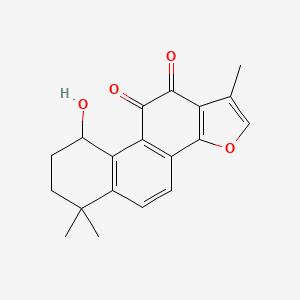

Hydroxytanshinone belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives . These are a group of abietane-type norditerpenoid quinones . It is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

After analyzing the structure of ferruginol and tanshinones, a putative biosynthetic pathway can be inferred. Ferruginol can be dehydrogenated to form cryptotanshinone, and then cryptotanshinone can be reduced by reductases to form tanshinone IIA .Molecular Structure Analysis

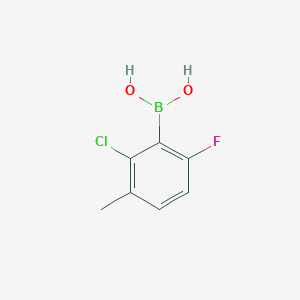

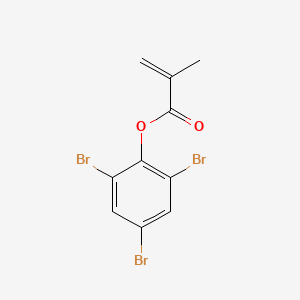

Hydroxytanshinone IIA has a molecular formula of C19H18O4 . Its average mass is 310.344 Da and its monoisotopic mass is 310.120514 Da .Chemical Reactions Analysis

Methylation, hydroxylation, dehydration, decarbonylation, reduction reaction, glucuronidation, glycine linking and their composite reactions were characterized to illuminate metabolic pathways of tan IIA in vivo .Physical And Chemical Properties Analysis

Hydroxytanshinone IIA has a molecular formula of C19H18O4 . Its average mass is 310.344 Da and its monoisotopic mass is 310.120514 Da .Aplicaciones Científicas De Investigación

Hydroxytanshinone IIA, also known as Tan IIA, is a compound derived from the dried root of Salvia miltiorrhiza and has been extensively studied for its potential anticancer effects. Below are detailed sections focusing on unique applications of Hydroxytanshinone IIA in scientific research:

Apoptosis Induction

Tan IIA has been shown to induce apoptosis in cancer cells by altering the expression of key regulatory proteins such as Bax/Bcl2, p21, and Caspase 3. It arrests the cell cycle at the G1/G0 phase, leading to programmed cell death .

Cell Cycle Arrest

Research indicates that Tan IIA can halt the progression of the cell cycle in cancer cells, which is a crucial step in preventing cancer proliferation .

Chemotherapeutic Enhancement

Tan IIA can enhance the therapeutic effect of commonly used chemotherapeutic drugs, making it a promising candidate for combination therapy in cancer treatment .

Signaling Pathway Modulation

It affects multiple signaling pathways that are critical in cancer development and progression, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways. This broad mechanism of action suggests its potential as a versatile anticancer agent .

Anti-Cancer Efficacy Against Various Cancer Types

Tan IIA exhibits anticancer activity against a wide range of cancer types such as breast, cervical, colorectal, gastric, lung, and prostate cancer .

Pharmacokinetics Study

Understanding the pharmacokinetics of Tan IIA is essential for its development as a therapeutic agent. Studies focus on its absorption, distribution, metabolism, and excretion to optimize its efficacy and safety profile .

Mecanismo De Acción

Target of Action

Hydroxytanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza, has been shown to target multiple proteins and pathways . It modulates targets such as Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

Hydroxytanshinone IIA interacts with its targets to induce significant changes in cellular processes. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Biochemical Pathways

Hydroxytanshinone IIA affects several biochemical pathways. It modulates multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These pathways are crucial in regulating cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy . By modulating these pathways, Hydroxytanshinone IIA can exert its therapeutic effects.

Pharmacokinetics

It is known that hydroxytanshinone iia is a fat-soluble compound , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of Hydroxytanshinone IIA’s action are diverse. It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . These effects result from Hydroxytanshinone IIA’s interaction with its targets and modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of Hydroxytanshinone IIA can be influenced by various environmental factors. It is worth noting that Hydroxytanshinone IIA is a fat-soluble compound , which may influence its stability and efficacy in different environments.

Safety and Hazards

Direcciones Futuras

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation (cell cycle arrest at various stages), and metastasis . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

Propiedades

IUPAC Name |

9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWCCRFMPIOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314884 | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

18887-18-8 | |

| Record name | Hydroxytanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18887-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytanshinone IIA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | Hydroxytanshinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known metabolic pathways of Hydroxytanshinone IIA in rats?

A1: Research suggests two primary metabolic pathways for Hydroxytanshinone IIA in rats: hydroxylation and dehydrogenation. These reactions lead to the formation of various metabolites, including Tanshinone IIB, Przewaquinone A, and several glucuronide conjugates. Notably, a significant portion of Hydroxytanshinone IIA undergoes hydrogenation, potentially catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO), leading to the formation of semiquinone glucuronide conjugates. These conjugates, particularly M9 and M12, constitute major metabolites identified in rat bile, indicating bile as the primary excretion route for Hydroxytanshinone IIA and its metabolites. []

Q2: How does Hydroxytanshinone IIA interact with α-enolase and what are the downstream effects?

A2: Hydroxytanshinone IIA directly binds to α-enolase, a key enzyme in the glycolytic pathway. [] This binding inhibits the enzymatic activity of α-enolase, effectively blocking the glycolytic pathway and reducing the production of glycolysis products. Consequently, this inhibition influences the expression of HIF-1α, a transcription factor crucial in regulating cellular responses to hypoxia, including angiogenesis. []

Q3: Can you describe the structural features of Hydroxytanshinone IIA and its spectroscopic data?

A3: Hydroxytanshinone IIA (also known as 3-Hydroxytanshinone) is a naturally occurring diterpene quinone found in Salvia species. While the provided abstracts do not detail the specific molecular formula, weight, or complete spectroscopic data, they mention its structural similarity to other tanshinones. The "hydroxy" prefix and "IIA" designation suggest the presence of a hydroxyl group in its structure, distinguishing it from other tanshinones like Tanshinone IIA. [, , ]

Q4: What analytical techniques are commonly employed for the detection and quantification of Hydroxytanshinone IIA and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as a prominent technique for the simultaneous determination of Hydroxytanshinone IIA and its metabolites. [, ] This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds in complex biological matrices like liver microsomes, plasma, urine, bile, and feces. [, ]

Q5: How is the formation of Hydroxytanshinone IIA metabolites influenced by the cytochrome P450 enzyme system?

A5: While the provided abstracts don't specify the direct involvement of specific cytochrome P450 enzymes in Hydroxytanshinone IIA metabolism, they highlight the significance of liver microsomes in this process. [] Liver microsomes are known to be rich in cytochrome P450 enzymes, suggesting their potential role in the hydroxylation and dehydrogenation reactions observed during Hydroxytanshinone IIA metabolism. Further research is needed to elucidate the specific cytochrome P450 enzymes involved and their kinetic parameters.

Q6: Has Hydroxytanshinone IIA demonstrated any potential in inhibiting tumor growth or angiogenesis?

A7: Research suggests that Hydroxytanshinone IIA exhibits anti-tumor properties and influences angiogenesis. [] Notably, it has been shown to inhibit HIF-1α activity, a key regulator of angiogenesis and tumor metabolism in hypoxic conditions. [] By suppressing HIF-1α expression, Hydroxytanshinone IIA indirectly inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a crucial signaling protein involved in angiogenesis. [] These findings indicate its potential as a therapeutic agent for targeting hypoxia-related angiogenesis and tumorigenesis.

Q7: Are there any known natural sources for Hydroxytanshinone IIA?

A8: Hydroxytanshinone IIA has been identified as a natural constituent in several Salvia species, particularly Salvia miltiorrhiza, also known as Danshen, a herb used in traditional Chinese medicine. [, , ] These studies emphasize its presence alongside other tanshinones, signifying the rich chemical diversity of this plant and its potential as a source of bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)